3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
The compound 3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane is a complex organic molecule featuring a bicyclic structure with a pyridin-2-yloxy group and a thiophen-3-yl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core, the introduction of the pyridin-2-yloxy group, and the attachment of the thiophen-3-yl phenyl group. Common synthetic routes may involve:
Formation of the Bicyclic Core: This step often involves cyclization reactions under specific conditions to form the azabicyclo[3.2.1]octane structure.
Introduction of the Pyridin-2-yloxy Group: This can be achieved through nucleophilic substitution reactions where a pyridin-2-ol derivative reacts with a suitable leaving group on the bicyclic core.
Attachment of the Thiophen-3-yl Phenyl Group: This step may involve cross-coupling reactions, such as Suzuki or Heck coupling, to attach the thiophen-3-yl phenyl group to the methanone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, alkylating agents, and bases (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane: can be compared with other similar compounds, such as:
Bicyclic Compounds: Compounds with similar bicyclic structures but different substituents.
Pyridin-2-yloxy Derivatives: Molecules with the pyridin-2-yloxy group but different core structures.
Thiophen-3-yl Phenyl Derivatives: Compounds featuring the thiophen-3-yl phenyl group attached to different functional groups.
The uniqueness of This compound lies in its specific combination of these structural elements, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c26-23(17-6-4-16(5-7-17)18-10-12-28-15-18)25-19-8-9-20(25)14-21(13-19)27-22-3-1-2-11-24-22/h1-7,10-12,15,19-21H,8-9,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVPKJSTLWBLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4)OC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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